

Comparative analysis of the physicochemical properties of dichlorobenzophenone isomers.

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Compound of Interest

Compound Name: 2-Amino-2',5'-
dichlorobenzophenone

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Comparative Analysis of Dichlorobenzophenone Isomers: A Physicochemical Perspective

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct physicochemical properties of dichlorobenzophenone isomers. This analysis, supported by experimental data, aims to facilitate informed decisions in compound selection and experimental design.

The substitution pattern of chlorine atoms on the benzophenone framework significantly influences the physicochemical properties of the resulting dichlorobenzophenone isomers. These differences in properties such as melting point, boiling point, solubility, and spectroscopic characteristics are critical for applications in materials science, organic synthesis, and pharmaceutical development. This guide provides a comparative analysis of various dichlorobenzophenone isomers, presenting key experimental data to highlight their unique attributes.

Core Physicochemical Properties

A summary of the key physicochemical properties of several dichlorobenzophenone isomers is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental and industrial settings.

Isomer	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
2,2'-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	48 - 54[1]	-	Soluble in methanol.[2]
2,3'-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	-	-	-
2,4'-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	64	214 / 22 mmHg	Soluble in chloroform, slightly soluble in methanol.
2,5-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	87 - 88[3]	369.9 at 760 mmHg[3]	-
2,6-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	-	-	-
3,3'-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	-	-	-
3,4'-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	100 - 104	-	-
3,5-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	-	-	-
4,4'-Dichlorobenzophenone	C ₁₃ H ₈ Cl ₂ O	251.11	144 - 147[4]	353[4]	Soluble in hot acetone.[5]

Note: A hyphen (-) indicates that reliable experimental data was not readily available from the searched sources.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques provide valuable insights into the structural and electronic properties of molecules. The following sections briefly discuss the expected differences in the spectroscopic signatures of dichlorobenzophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern of the chlorine atoms on the aromatic rings. The chemical shifts and coupling patterns of the aromatic protons in ^1H NMR, and the chemical shifts of the carbons in ^{13}C NMR, will be unique for each isomer due to the different electronic environments created by the chlorine atoms.

For instance, in the ^{13}C NMR spectrum of 4,4'-dichlorobenzophenone, due to symmetry, fewer signals would be expected compared to an unsymmetrical isomer like 2,4'-dichlorobenzophenone. The specific chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl group.

Infrared (IR) Spectroscopy

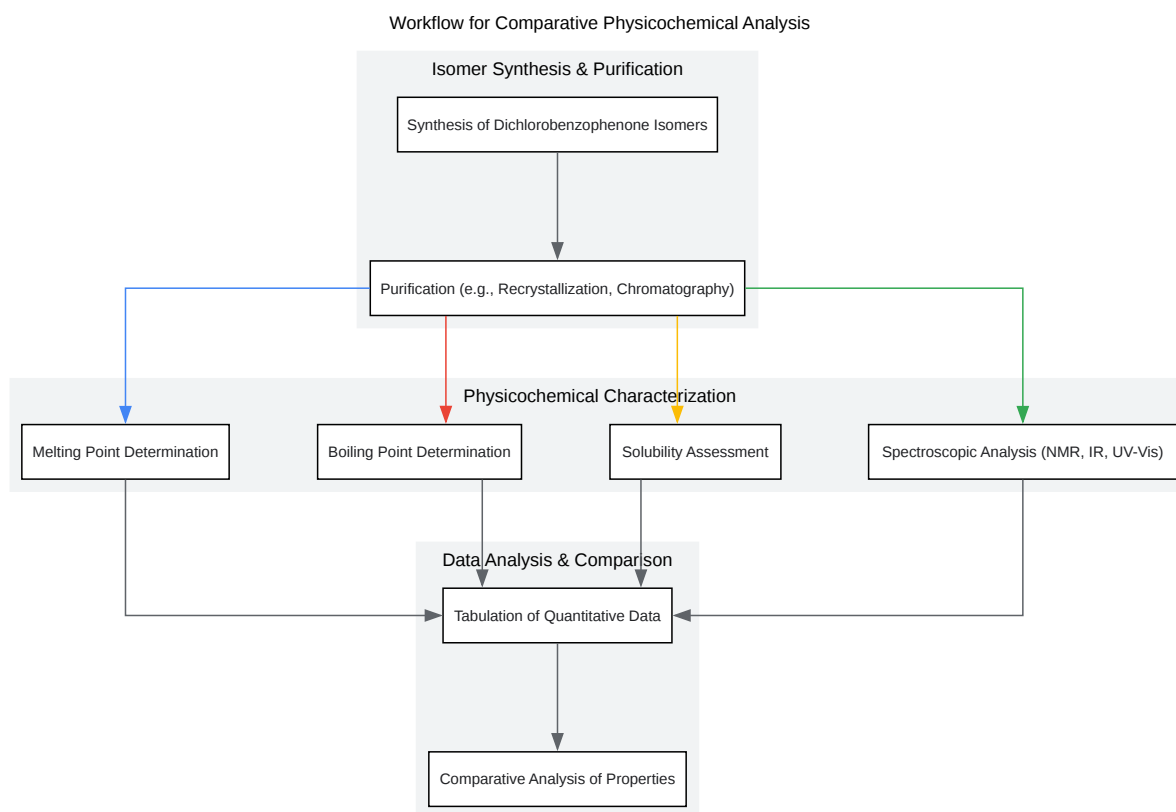
The IR spectra of dichlorobenzophenone isomers are expected to show characteristic absorption bands for the carbonyl group ($\text{C}=\text{O}$) stretch, typically in the region of 1650-1680 cm^{-1} . The exact position of this band can be influenced by the position of the chlorine substituents. Additionally, the C-Cl stretching vibrations and the out-of-plane C-H bending vibrations of the aromatic rings will provide a unique fingerprint for each isomer.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of dichlorobenzophenone isomers are characterized by electronic transitions within the aromatic rings and the carbonyl group. The position (λ_{max}) and intensity (molar absorptivity, ϵ) of the absorption bands are sensitive to the substitution pattern. Generally, benzophenones exhibit a strong $\pi \rightarrow \pi^*$ transition at shorter wavelengths and a weaker, longer-wavelength $n \rightarrow \pi^*$ transition. The position of the chlorine atoms can cause shifts in these absorption maxima.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comparative analysis of the physicochemical properties of dichlorobenzophenone isomers.



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